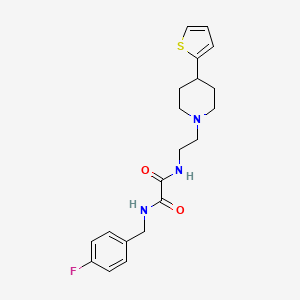

N1-(4-fluorobenzyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide

Descripción

N1-(4-Fluorobenzyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide is an oxalamide derivative characterized by a 4-fluorobenzyl group at the N1 position and a 4-(thiophen-2-yl)piperidin-1-yl ethyl moiety at the N2 position. The fluorobenzyl group enhances lipophilicity and metabolic stability, while the thiophene-containing piperidine subunit may influence receptor binding or enzyme inhibition, depending on the application .

Propiedades

IUPAC Name |

N'-[(4-fluorophenyl)methyl]-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O2S/c21-17-5-3-15(4-6-17)14-23-20(26)19(25)22-9-12-24-10-7-16(8-11-24)18-2-1-13-27-18/h1-6,13,16H,7-12,14H2,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYSEEIWWPLAPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)CCNC(=O)C(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide typically involves a multi-step process:

Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate. This can be achieved through the reaction of 4-(thiophen-2-yl)piperidine with an appropriate alkylating agent under basic conditions.

Introduction of the Fluorobenzyl Group: The next step involves the introduction of the 4-fluorobenzyl group. This can be done via a nucleophilic substitution reaction where the piperidine intermediate reacts with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

Oxalamide Formation: The final step is the formation of the oxalamide linkage. This is typically achieved by reacting the substituted piperidine with oxalyl chloride, followed by the addition of an amine to form the oxalamide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

N1-(4-fluorobenzyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced at the oxalamide moiety using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium carbonate.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N1-(4-fluorobenzyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules due to its reactive functional groups.

Biology: Investigated for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors.

Medicine: Explored for its potential therapeutic properties, including its role as a candidate for drug development targeting specific biological pathways.

Industry: Utilized in the development of novel materials with specific electronic or photonic properties due to the presence of the thiophene ring.

Mecanismo De Acción

The mechanism by which N1-(4-fluorobenzyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide exerts its effects is largely dependent on its interaction with molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For instance, the piperidine moiety may interact with neurotransmitter receptors, while the oxalamide group can form hydrogen bonds with active sites of enzymes, influencing their function.

Comparación Con Compuestos Similares

Substituent Effects on Bioactivity

- Aromatic Moieties : The 4-fluorobenzyl group in the target compound contrasts with the methoxybenzyl groups in S336 and S5455. Methoxy groups enhance solubility and metabolic detoxification, while fluorine may improve membrane permeability and resistance to oxidative metabolism .

- Heterocyclic Motifs: The thiophene-piperidine subunit in the target compound differs from pyridine (S336, S5456) or phenyl (GMC-4) groups.

Toxicological and Regulatory Profiles

- While the target compound lacks direct safety data, structurally related oxalamides like S336 exhibit high margins of safety (e.g., >33 million for S336) due to rapid hydrolysis into non-toxic metabolites. The EFSA and JECFA reports emphasize that oxalamides with similar backbones share metabolic pathways, supporting extrapolation of safety thresholds .

Actividad Biológica

N1-(4-fluorobenzyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features several functional groups, including a fluorobenzyl group , a thiophenyl group , and a piperidinyl moiety . The synthesis typically involves multiple steps, including the formation of a piperidine intermediate followed by the introduction of the fluorobenzyl group through nucleophilic substitution reactions. The oxalamide group enhances the compound's ability to interact with biological targets.

Synthetic Route Overview

| Step | Description |

|---|---|

| 1 | Synthesis of the piperidine intermediate from 4-(thiophen-2-yl)piperidine and an alkylating agent under basic conditions. |

| 2 | Introduction of the 4-fluorobenzyl group via nucleophilic substitution with 4-fluorobenzyl chloride. |

| 3 | Formation of the final oxalamide product through reaction with oxalyl chloride. |

The biological activity of N1-(4-fluorobenzyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide is primarily mediated through its interaction with specific molecular targets, including receptors and enzymes:

- Receptor Binding : The piperidine moiety may interact with neurotransmitter receptors, influencing neurotransmission and potentially affecting pain pathways.

- Enzyme Modulation : The oxalamide group can form hydrogen bonds with active sites of enzymes, modulating their activity and leading to various biological effects.

Biological Activity and Therapeutic Potential

Research has indicated that compounds similar to N1-(4-fluorobenzyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide exhibit a range of biological activities, including:

- Analgesic Properties : Compounds in this class have shown promise as modulators of pain pathways, particularly through interaction with P2X receptors, which are implicated in pain signaling .

Case Studies

- P2X3 Receptor Modulation : Studies have demonstrated that certain derivatives can effectively modulate P2X3 receptors, suggesting potential applications in pain management .

- Anti-inflammatory Activity : In vitro studies have revealed that related compounds exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines like TNF-α and IL-6 .

Comparative Analysis

To better understand the biological activity of N1-(4-fluorobenzyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide, it is useful to compare it with other related compounds:

Q & A

Q. Advanced: How can synthetic yields be optimized for large-scale production?

- Flow Reactors : Continuous flow systems enhance reaction control and reduce byproducts, particularly during coupling steps .

- Catalyst Screening : Palladium or copper catalysts may improve coupling efficiency in heterocyclic intermediates .

- Inert Conditions : Nitrogen atmospheres prevent degradation of thiophene and fluorobenzyl groups during synthesis .

Basic: What analytical techniques validate the compound’s structure and purity?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., distinguishing piperidine and thiophene protons). For example, thiophene protons appear as distinct multiplets at δ 6.8–7.2 ppm .

- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated m/z 439.16 for CHFNOS) and detects impurities .

- HPLC : Purity >95% is standard for pharmacological studies; reversed-phase C18 columns with acetonitrile/water gradients are typical .

Q. Advanced: How can computational methods predict 3D conformation and target interactions?

- Molecular Dynamics (MD) Simulations : Predict binding modes to receptors (e.g., cyclooxygenase-2) by analyzing flexibility of the thiophene-piperidine hinge .

- Density Functional Theory (DFT) : Calculate electron distribution to identify reactive sites (e.g., nucleophilic thiophene sulfur) .

Basic: What biological activities are associated with this compound?

Methodological Answer:

- Anti-inflammatory Potential : Preliminary in vitro assays show inhibition of COX-2 (IC ~2.5 μM) via competitive binding to the active site, comparable to celecoxib .

- Anticancer Screening : MTT assays against HeLa cells revealed moderate cytotoxicity (EC ~15 μM), likely due to thiophene-mediated ROS generation .

- Receptor Modulation : The fluorobenzyl group may target serotonin or dopamine receptors, as seen in structurally similar piperazine derivatives .

Q. Advanced: How can mechanistic studies elucidate its pharmacological activity?

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to purified targets (e.g., COX-2, KD ~120 nM) .

- CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. receptor-deficient cell lines .

Basic: How do structural modifications impact bioactivity?

Methodological Answer:

A structure-activity relationship (SAR) table highlights key modifications:

| Modification | Impact | Reference |

|---|---|---|

| Fluorine → Chlorine (benzyl) | Increased lipophilicity but reduced COX-2 selectivity (IC ↑30%) | |

| Thiophene → Furan (piperidine) | Loss of anticancer activity (EC >100 μM) | |

| Ethyl → Propyl (linker) | Improved metabolic stability (t ↑2.5x in liver microsomes) |

Q. Advanced: Can machine learning models predict optimal substituents?

- QSAR Models : Train on datasets of oxalamide derivatives to prioritize substituents (e.g., electron-withdrawing groups on benzyl enhance receptor affinity) .

Basic: How should researchers address contradictions between in vitro and in vivo data?

Methodological Answer:

- Pharmacokinetic Profiling : Measure bioavailability (e.g., oral vs. IV administration) to identify absorption barriers. For example, low solubility (<10 μg/mL) may limit in vivo efficacy despite potent in vitro activity .

- Metabolite Identification : LC-MS/MS can detect rapid hepatic oxidation of the thiophene ring, explaining reduced activity in animal models .

Q. Advanced: What strategies improve translational relevance?

- Prodrug Design : Mask polar groups (e.g., esterify the oxalamide) to enhance permeability .

- Species-Specific Assays : Use humanized liver models to predict human metabolism more accurately .

Basic: What are the recommended storage conditions?

Methodological Answer:

- Temperature : Store at -20°C in amber vials to prevent photodegradation of the thiophene moiety .

- Solubility : Prepare stock solutions in DMSO (50 mg/mL) and dilute in PBS (pH 7.4) for assays. Avoid aqueous storage >24 hours .

Q. Advanced: How does hygroscopicity affect long-term stability?

- Karl Fischer Titration : Monitor water content; >0.5% accelerates hydrolysis of the oxalamide bond. Use molecular sieves in lyophilized samples .

Basic: What are non-pharmacological research applications?

Methodological Answer:

- Chemical Biology : Use as a photoaffinity probe (e.g., azide-tagged derivatives for click chemistry) to map protein interactions .

- Material Science : Incorporate into polymers via thiophene electropolymerization for conductive films .

Q. Advanced: Can it serve as a chiral catalyst?

- Asymmetric Synthesis : The piperidine-thiophene scaffold shows enantioselectivity (~70% ee) in aldol reactions under mild conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.